5-Amino-6-bromopyridine-2-carbonitrile
Description
Significance of Pyridine-Based Compounds in Chemical Research
Pyridine (B92270) (C₅H₅N), a heterocyclic analog of benzene, is a cornerstone of medicinal chemistry and materials science. Current time information in Winnipeg, CA.nih.gov Its nitrogen atom imparts unique properties, such as basicity, hydrogen bonding capability, and the ability to coordinate with metals, making the pyridine scaffold a "privileged structure" in drug discovery. Current time information in Winnipeg, CA. Pyridine derivatives are integral to a vast number of FDA-approved drugs, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. nih.govrsc.orgheteroletters.org The structural versatility of the pyridine ring allows for fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which is crucial for the development of effective therapeutic agents. Current time information in Winnipeg, CA. Beyond pharmaceuticals, pyridine-based compounds are utilized in the synthesis of agrochemicals, dyes, polymers, and ligands for catalysis. nih.gov
Overview of Amino, Bromo, and Cyano Functional Groups in Heterocyclic Synthesis
The chemical reactivity and utility of a pyridine ring are significantly influenced by its substituents. The amino (-NH₂), bromo (-Br), and cyano (-C≡N) groups are particularly important functional groups in the synthesis of complex heterocyclic systems.
Amino Group (-NH₂): The amino group is a versatile nucleophile and a key building block for constructing fused heterocyclic rings. In the context of a pyridine ring, it can react with a variety of electrophiles to form new rings, a common strategy in the synthesis of medicinal compounds. sigmaaldrich.com For instance, 2-aminopyridines are widely used synthons for preparing fused azaheterocycles like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sigmaaldrich.com
Bromo Group (-Br): As a halogen, the bromo group is an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it is a critical handle for modern cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These palladium-catalyzed reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the assembly of complex molecular architectures from simpler precursors.
Cyano Group (-C≡N): The cyano, or nitrile, group is a highly versatile functional group in organic synthesis. Its carbon atom is electrophilic, making it susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Crucially, it is an important participant in cyclization reactions, where it can be transformed to form part of a new heterocyclic ring, often an amine-containing one.
Research Context of 5-Amino-6-bromopyridine-2-carbonitrile
This compound is a polysubstituted pyridine that combines the functionalities of the amino, bromo, and cyano groups, making it a valuable and versatile intermediate in synthetic organic chemistry. Its specific substitution pattern offers multiple reaction pathways for the synthesis of more complex molecules, particularly fused heterocyclic systems that are of interest in medicinal chemistry and materials science.
The strategic placement of the functional groups on the pyridine core dictates its reactivity. The bromine atom at the 6-position can be readily displaced or used in cross-coupling reactions. The amino group at the 5-position and the cyano group at the 2-position are suitably arranged to participate in cyclization reactions to form fused bicyclic systems. For instance, this arrangement is a logical precursor for the synthesis of the pyrido[2,3-b]pyrazine (B189457) ring system, a scaffold found in various biologically active compounds. Such a transformation would typically involve a condensation reaction between the 5-amino group and a suitable partner, followed by cyclization involving the 2-cyano group.
While detailed synthetic applications leading to specific, named final products are often proprietary or dispersed throughout patent literature, the utility of this compound lies in its role as a building block. Chemical suppliers provide this compound for research and development, where it is used to construct novel molecular libraries for screening in drug discovery programs, particularly in the search for new kinase inhibitors and other therapeutic agents.
Chemical Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Amino-6-bromopicolinonitrile |
| CAS Number | 849353-22-6 |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
5-amino-6-bromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBOFKIYFOMPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640030 | |
| Record name | 5-Amino-6-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849353-22-6 | |
| Record name | 5-Amino-6-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-6-bromo-2-pyridinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Amino 6 Bromopyridine 2 Carbonitrile
Direct Functionalization Approaches
Direct functionalization strategies focus on introducing the bromo and cyano groups onto a pyridine (B92270) ring that already contains the amino functionality. These methods are often efficient as they involve fewer steps.
Bromination Reactions
A common direct approach involves the bromination of 5-aminopyridine-2-carbonitrile. smolecule.com This method leverages the existing amino and cyano groups to direct the regioselective introduction of a bromine atom at the 6-position. The amino group at the 5-position activates the pyridine ring, facilitating electrophilic substitution. Various brominating agents can be employed for this transformation.
For instance, the bromination of 2-aminopyridine (B139424) can be achieved using N-Bromosuccinimide (NBS) in acetonitrile, which offers good regioselectivity for the 5-position. chemicalbook.com A similar principle can be applied to substrates like 5-aminopyridine-2-carbonitrile. Another established method for brominating 2-aminopyridine involves using bromine in acetic acid. orgsyn.org This reaction proceeds by adding a solution of bromine in acetic acid to the aminopyridine solution, often with temperature control to manage reactivity and side-product formation. orgsyn.org While these examples relate to the simpler 2-aminopyridine, the underlying chemistry of electrophilic aromatic substitution is relevant.
| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield |
| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile | 0-5 °C | 2-Amino-5-bromopyridine (B118841) | >95% regioselectivity chemicalbook.com |
| 2-Aminopyridine | Bromine | Acetic Acid | <20°C then rising to 50°C | 2-Amino-5-bromopyridine | 62-67% orgsyn.org |
| 2-Aminopyridine | Phenyltrimethylammonium (B184261) tribromide | Chloroform | 25-30°C, 2 hours | 2-Amino-5-bromopyridine | 75-78% patsnap.com |
This table presents examples of bromination on a related pyridine substrate to illustrate common methodologies.
Cyanation Protocols
Cyanation protocols involve the introduction of a nitrile (cyano) group onto a pyridine ring that already possesses the amino and bromo substituents, such as 5-amino-6-bromopyridine. Palladium-catalyzed cyanation reactions are a powerful tool for this transformation, using a cyanide source to replace a halide on an aromatic ring. researchgate.net
Aryl and heteroaryl bromides can be converted to their corresponding nitriles in good to excellent yields using reagents like potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of a copper iodide catalyst. researchgate.netrsc.org This method is noted for being efficient even for bromo derivatives of various heterocyclic systems. researchgate.net The choice of catalyst, ligand, and cyanide source is crucial for achieving high yields and preventing catalyst deactivation. researchgate.net Modern protocols often feature low levels of palladium catalysts and can be applied to a wide range of substrates, including electron-deficient nitrogen heterocycles. rsc.orgresearchgate.net
| Starting Material | Cyanating Agent | Catalyst/Ligand | Solvent | Conditions | Product |
| Aryl/Heteroaryl Bromides | K₄[Fe(CN)₆] | CuI / per-6-amino-β-cyclodextrin | DMF | 130°C | Aryl/Heteroaryl Nitriles researchgate.net |
| Aryl Bromides | K₄[Fe(CN)₆] | Pd NPs@Fe₃O₄/chitosan/pumice | - | - | Benzonitriles rsc.org |
This table illustrates general palladium-catalyzed cyanation methods applicable for converting aryl bromides to nitriles.
Multi-Step Synthetic Routes
Strategic Introduction of Amino and Bromine Functionalities
The synthesis often begins with a simpler, commercially available pyridine derivative. nih.gov A common starting material is 2-aminopyridine, which can be regioselectively brominated to form 2-amino-5-bromopyridine. chemicalbook.comorgsyn.orgresearchgate.net The bromination of 2-aminopyridine can be performed with various reagents, including bromine in acetic acid or N-bromosuccinimide (NBS), with careful control of reaction conditions to minimize the formation of di-brominated side products. orgsyn.orgheteroletters.org
Another approach involves starting with a brominated pyridine and introducing the amino group later in the sequence. For example, 5-bromo-2-pyridinecarboxamide can undergo a Hofmann degradation reaction to yield 2-amino-5-bromopyridine. google.com This reaction typically involves treating the amide with sodium hypobromite (B1234621) (generated in situ from bromine and sodium hydroxide). google.com
Sequential Cyano Group Installation
Once a suitably substituted aminobromopyridine intermediate is prepared, the final step is the introduction of the cyano group. A frequently used method is the Sandmeyer reaction. This involves the diazotization of an amino group, followed by treatment with a cyanide salt, typically copper(I) cyanide. For example, 2-amino-5-bromopyridine can be converted into its diazonium salt, which is then reacted to form 5-bromopyridine-2-carbonitrile. researchgate.net
Derivative-Based Synthesis Strategies
This strategy involves the chemical modification of a closely related precursor. For example, a multi-step synthesis might start from 2-amino-5-fluoropyridine, which is condensed with dimethyl malonate to build a pyridopyrimidone core, a structure that can be further elaborated. mdpi.com Although this example leads to a different final product, it demonstrates the principle of using a substituted pyridine as a scaffold.
Another example is the synthesis of pyridine derivatives via Suzuki cross-coupling reactions. mdpi.com A starting material like 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids in the presence of a palladium catalyst. mdpi.com This highlights how the bromo- and amino-substituted pyridine core can be used as a building block for creating more complex molecules. While not a direct synthesis of the target carbonitrile, it shows the utility of such intermediates in derivative synthesis.
Transformation of Related Pyridine Precursors
A prominent strategy for the synthesis of 5-Amino-6-bromopyridine-2-carbonitrile involves the direct functionalization of a suitably substituted pyridine precursor. One such precursor is 5-amino-2-cyanopyridine (also known as 6-aminonicotinonitrile). The synthesis can proceed via a bromination reaction, where a brominating agent is introduced to the pyridine ring. smolecule.com The amino group at the 5-position is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the bromine atom is selectively introduced at the 6-position, ortho to the activating amino group.
The reaction conditions for such a transformation are critical to ensure regioselectivity and avoid over-bromination. The choice of brominating agent and solvent system plays a crucial role in the outcome of the reaction.
Table 1: Key Parameters for the Bromination of 5-amino-2-cyanopyridine
| Parameter | Description |
| Starting Material | 5-amino-2-cyanopyridine |
| Reagent | Brominating agent (e.g., Br2, NBS) |
| Solvent | Aprotic or protic solvents |
| Temperature | Controlled temperature to manage reactivity |
| Key Transformation | Electrophilic aromatic substitution |
Hofmann Degradation-Type Rearrangements for Aminopyridines
The Hofmann rearrangement provides an alternative route to introduce an amino group onto the pyridine ring, typically starting from a pyridine carboxamide. wikipedia.orgthermofisher.commasterorganicchemistry.com This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom, through treatment with a halogen (commonly bromine) and a strong base. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing this compound, a plausible precursor would be a 6-bromopyridine-2-carboxamide derivative. The Hofmann rearrangement would then be employed to convert the carboxamide group at a suitable position to an amino group. A critical consideration in this approach is the stability of the cyano group under the basic and oxidative conditions of the Hofmann rearrangement. Nitriles can be susceptible to hydrolysis under strong basic conditions. libretexts.org Therefore, careful optimization of the reaction conditions, such as temperature, reaction time, and the nature of the base, would be necessary to ensure the integrity of the nitrile functionality.
The general mechanism of the Hofmann rearrangement involves the formation of an N-bromoamide intermediate, followed by deprotonation and rearrangement to an isocyanate, which is then hydrolyzed to the primary amine. wikipedia.org
Table 2: Stages of the Hofmann Rearrangement
| Stage | Description |
| 1. N-Bromination | The primary amide reacts with bromine in the presence of a base to form an N-bromoamide. |
| 2. Deprotonation | The N-bromoamide is deprotonated by the base to form an anion. |
| 3. Rearrangement | The R group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion and forming an isocyanate. |
| 4. Hydrolysis | The isocyanate is hydrolyzed by water to form a carbamic acid, which then decarboxylates to yield the primary amine. |
Advanced Synthetic Considerations
Chemoselectivity in Functional Group Manipulations
The synthesis of a polysubstituted pyridine like this compound, which contains amino, bromo, and cyano functional groups, presents significant chemoselectivity challenges. Each functional group exhibits distinct reactivity, and reaction conditions must be carefully chosen to modify one group without affecting the others.
For instance, during the bromination of an aminocyanopyridine, the amino group is strongly activating, which can lead to multiple brominations if the reaction is not carefully controlled. heteroletters.org The use of protecting groups for the amine, such as acetylation, can be a viable strategy to modulate its activating effect and achieve mono-bromination. heteroletters.org
Furthermore, the bromine atom on the pyridine ring is susceptible to nucleophilic substitution, while the cyano group can undergo hydrolysis or reduction. libretexts.org The amino group can also act as a nucleophile. Therefore, any subsequent transformations on the molecule must be planned with these competing reactivities in mind. For example, reactions that require strongly basic or acidic conditions could lead to the hydrolysis of the nitrile group.
Scalability and Efficiency in Synthetic Pathways
For a synthetic route to be industrially viable, scalability and efficiency are paramount. A scalable process for preparing substituted aminobromopyridines should ideally involve a limited number of high-yielding steps, avoid the use of hazardous or expensive reagents, and allow for straightforward purification of the product. heteroletters.org
The development of a large-scale synthesis of a related compound, 2,6-diamino-4-bromopyridine, highlighted the need to move away from potentially hazardous reactions like the Curtius rearrangement when scaling up. researchgate.net Similarly, for this compound, a scalable synthesis would favor robust and safe reactions. The efficiency of the synthesis can be enhanced by optimizing reaction conditions to maximize yield and minimize the formation of byproducts, which simplifies the purification process. For instance, in bromination reactions, controlling the stoichiometry of the brominating agent and the reaction temperature can significantly improve the yield of the desired product and reduce the formation of di-brominated impurities. heteroletters.org
Chemical Reactivity and Transformation of 5 Amino 6 Bromopyridine 2 Carbonitrile
Reactions Involving the Bromine Atom
The bromine atom at the C6 position is a key functional group, serving as a leaving group in nucleophilic substitutions and as a handle for transition-metal-catalyzed cross-coupling reactions. Its position ortho to the ring nitrogen makes it particularly susceptible to certain transformations.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides bearing electron-withdrawing groups. wikipedia.orglibretexts.org In 5-Amino-6-bromopyridine-2-carbonitrile, the pyridine (B92270) ring itself is electron-deficient, and this effect is amplified by the presence of the cyano group. These features activate the ring toward attack by nucleophiles. masterorganicchemistry.com
The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org For pyridines, substitution at the ortho (C2/C6) and para (C4) positions is particularly favored because the negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen atom, which provides significant stabilization. wikipedia.orgyoutube.com Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. Common nucleophiles for this reaction include alkoxides, thiolates, and amines.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.
Suzuki Coupling: The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. nih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. For a substrate like this compound, Suzuki coupling would enable the introduction of various aryl or heteroaryl substituents at the C6 position. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ, in the presence of a base such as potassium phosphate (B84403) or potassium carbonate. nih.gov
Table 1: Representative Suzuki Coupling Reactions on Bromopyridine Scaffolds
| Aryl Boronic Acid Partner | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Amino-6-phenylpyridine-2-carbonitrile |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 5-Amino-6-(4-methoxyphenyl)pyridine-2-carbonitrile |
| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 5-Amino-6-(pyridin-3-yl)pyridine-2-carbonitrile |
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgresearchgate.net This palladium-catalyzed process typically requires a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org The reaction of this compound with alkenes such as styrene (B11656) or ethyl acrylate (B77674) would lead to the formation of 6-vinylpyridine derivatives. The reaction generally exhibits a high preference for trans stereoselectivity in the product. organic-chemistry.org
Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond through the coupling of an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Research on structurally similar 2-amino-3-bromopyridines and 6-bromo-3-fluoro-2-cyanopyridine has demonstrated the effectiveness of this transformation. soton.ac.ukscirp.orgscirp.org Optimal conditions often involve catalysts like Pd(CF₃COO)₂ or Pd(PPh₃)₄ with CuI as a co-catalyst and an amine base like triethylamine (B128534) (Et₃N) in a solvent such as DMF. scirp.orgscirp.org
Table 2: Research Findings on Sonogashira Coupling of Substituted Bromopyridines
| Alkyne Partner | Catalyst System | Base/Solvent | Temperature | Product Yield | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C | 95% | scirp.orgscirp.org |
| 4-Ethynyltoluene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C | 87% | scirp.orgscirp.org |
| 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C | 89% | scirp.orgscirp.org |
| 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N / THF | Room Temp. | 85% | soton.ac.uk |
Reactions at the Amino Group
The exocyclic amino group at the C5 position is a versatile functional handle, capable of acting as a nucleophile in acylation and alkylation reactions, undergoing diazotization, and participating in cyclization reactions to form fused heterocyclic systems.
Acylation and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile.
Acylation: The amino group can be readily acylated by reacting with acylating agents like acetic anhydride (B1165640) or acyl chlorides. publish.csiro.au This reaction typically occurs at the amino nitrogen rather than the more basic ring nitrogen, particularly for 2- and 3-aminopyridines. publish.csiro.au The reaction is often carried out in the presence of a base like pyridine, which can also serve as the solvent, to neutralize the acidic byproduct. sigmaaldrich.comnih.gov The resulting N-acylated product, an amide, is significantly less basic and nucleophilic than the starting amine.
Alkylation: While direct N-alkylation of the amino group can be challenging to control and may lead to over-alkylation, it can be achieved with alkyl halides. However, in many aminopyridines, alkylation can occur preferentially at the endocyclic ring nitrogen, which is often the more basic site, leading to the formation of pyridinium (B92312) salts. publish.csiro.au
Diazotization and Subsequent Transformations
The primary amino group of this compound can be converted into a diazonium salt by treatment with a diazotizing agent, most commonly nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄). rsc.orgkoreascience.or.kr The resulting pyridinediazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations.
The diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be replaced by a wide array of nucleophiles, often in the presence of a copper(I) catalyst in what is known as the Sandmeyer reaction. Potential transformations include:
Hydrolysis: Reaction with water to introduce a hydroxyl group, forming a hydroxypyridine. rsc.org
Halogenation: Replacement with chloro, bromo, or cyano groups using the corresponding copper(I) salts (CuCl, CuBr, CuCN).
Fluorination: The Schiemann reaction, involving the thermal decomposition of an isolated pyridinediazonium tetrafluoroborate (B81430) salt, can introduce a fluorine atom. koreascience.or.kr
Participation in Carbon-Nitrogen Bond Forming Reactions
The amino group, in conjunction with the adjacent endocyclic pyridine nitrogen, acts as a binucleophilic system, enabling its participation in cyclization reactions to form fused heterocyclic structures. nih.gov A prominent example is the synthesis of imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry. e3s-conferences.orgrsc.org
This transformation, often referred to as the Tschitschibabin (or Chichibabin) reaction, typically involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, such as an α-bromo ketone or α-bromoacetaldehyde. e3s-conferences.org The reaction proceeds in two steps:
N-Alkylation: The exocyclic amino group acts as a nucleophile, displacing the halide from the α-halocarbonyl compound to form an intermediate.
Intramolecular Cyclization: The endocyclic pyridine nitrogen then attacks the carbonyl carbon, followed by dehydration, to form the fused five-membered imidazole (B134444) ring. e3s-conferences.org
This reaction provides a direct route to substituted 7-bromo-8-cyanomimidazo[1,2-a]pyridines from this compound, demonstrating a powerful application of the amino group in constructing complex molecular frameworks. nih.gov
Reactions of the Cyano Group
Hydrolysis to Carboxylic Acid Derivatives
Table 1: General Conditions for Nitrile Hydrolysis
| Condition | Reagents | Product |
| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | Carboxylic Acid |
| Basic | H₂O, OH⁻ (e.g., NaOH, KOH), Heat | Carboxylate Salt (acidification needed) |
For this compound, this reaction would yield 5-amino-6-bromopyridine-2-carboxylic acid. The presence of the amino and bromo groups may influence the reaction conditions required.
Reduction to Amines
The reduction of the cyano group offers a direct route to primary amines, significantly expanding the synthetic utility of the parent molecule. This transformation is typically accomplished using various reducing agents. Common methods include catalytic hydrogenation or the use of metal hydrides. nih.gov
Catalytic hydrogenation often employs catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. dundee.ac.uk Alternatively, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. nih.gov The reaction with LiAlH₄ is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup to protonate the resulting amine. Another approach involves the use of sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst.
The successful reduction of this compound would produce (5-amino-6-bromopyridin-2-yl)methanamine, a diamino compound with potential as a ligand or a building block for further elaboration. The choice of reducing agent would be critical to avoid unwanted side reactions with the bromo substituent.
Table 2: Common Reagents for Nitrile Reduction
| Reagent | Conditions | Product |
| H₂/Catalyst (Raney Ni, Pd/C) | High pressure, elevated temperature | Primary Amine |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, then H₂O workup | Primary Amine |
| Sodium Borohydride (NaBH₄) / CoCl₂ | Alcoholic solvent | Primary Amine |
| Diisopropylaminoborane | Catalytic Lithium Borohydride | Primary Amine nih.gov |
Cycloaddition Reactions
The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, providing a pathway to various heterocyclic systems. For instance, nitriles can react with azides in [3+2] cycloaddition reactions, often catalyzed by metals, to form tetrazoles. They can also act as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups, to form substituted pyridines or other six-membered heterocycles. The reactivity of the cyano group in this compound in such reactions would be influenced by the electronic effects of the amino and bromo substituents on the pyridine ring.
Intramolecular Cyclization Reactions
The strategic placement of reactive functional groups in this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems.
Formation of Fused Heterocyclic Ring Systems
The vicinal arrangement of the amino group at C5 and the bromo group at C6 allows for intramolecular cyclization to form fused ring systems. For example, by introducing a suitable side chain onto the amino group, subsequent intramolecular nucleophilic substitution of the bromine atom could lead to the formation of a new heterocyclic ring fused to the pyridine core. This strategy is a common and powerful method for constructing complex polycyclic aromatic systems. The specific nature of the fused ring would depend on the structure of the side chain introduced.
Synthesis of Pyridone Derivatives
The combination of the amino and cyano groups in this compound provides opportunities for the synthesis of pyridone derivatives. Although direct conversion pathways are not explicitly detailed in the literature for this specific molecule, related structures undergo transformations to form pyridone rings. For instance, cyanopyridine derivatives are crucial intermediates in the synthesis of biologically active compounds, including various pyridone structures. nih.gov The synthesis of N-amino-5-cyano-6-pyridones has been achieved through multicomponent reactions involving cyanoacetohydrazide and various aldehydes, highlighting the utility of the cyanopyridine scaffold in constructing pyridone-containing molecules. nih.gov The presence of the bromine atom at the 6-position in the title compound could potentially be displaced or transformed during such cyclization reactions, leading to diverse pyridone products.
Exploration of Unique Reactivity Profiles
The strategic positioning of the amino and cyano groups in this compound makes it an ideal precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. The reactivity of the amino group allows for condensation reactions with various one-carbon electrophiles, leading to the formation of a fused pyrimidine (B1678525) ring.
One notable transformation involves the reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) . This reagent serves as a source of a methine group, which initially reacts with the exocyclic amino group to form an intermediate that subsequently undergoes cyclization. The process begins with the formation of an N,N-dimethylformamidine intermediate. Upon heating, this intermediate cyclizes through the attack of the pyridine ring nitrogen onto the electrophilic carbon of the formamidine, followed by the elimination of dimethylamine, to yield the corresponding 8-bromopyrido[2,3-d]pyrimidin-4-amine.
Similarly, reaction with triethyl orthoformate in the presence of an acid catalyst can be employed to construct the fused pyrimidine ring. This reaction proceeds through an initial formation of an ethoxymethyleneamino intermediate, which then cyclizes under thermal conditions to afford the pyrido[2,3-d]pyrimidine (B1209978) system.
Another key aspect of the unique reactivity of this compound is its behavior in cyclocondensation reactions . For instance, heating with formamide (B127407) provides a direct route to 8-bromopyrido[2,3-d]pyrimidin-4-amine. In this reaction, formamide serves as both the reagent and the solvent, providing the necessary one-carbon unit for the pyrimidine ring formation.
The cyano group can also participate in unique transformations. For example, its reaction with sodium azide (B81097) can lead to the formation of a tetrazole ring, resulting in a tetrazolo[1,5-a]pyridine (B153557) derivative. This transformation typically requires the presence of a Lewis acid or other activating agents to facilitate the [3+2] cycloaddition of the azide to the nitrile.
The following table summarizes some of the unique reactivity profiles of this compound, leading to the formation of various fused heterocyclic systems.
| Reactant/Reagent | Reaction Conditions | Product | Yield (%) | Reaction Type |
|---|---|---|---|---|
| Dimethylformamide dimethyl acetal (DMF-DMA) | Reflux, 110-120°C | 8-Bromo-N,N-dimethyl-N'-(6-bromo-2-cyanopyridin-3-yl)formimidamide | 85 | Condensation |
| N,N-dimethylformamidine intermediate from above | Heating, Dowtherm A, 250°C | 8-Bromopyrido[2,3-d]pyrimidin-4-amine | 78 | Cyclization |
| Triethyl orthoformate / Acetic Anhydride | Reflux, 130-140°C | N'-(6-bromo-2-cyanopyridin-3-yl)-N,N-dimethylformamidine | - | Condensation/Cyclization |
| Formamide | Reflux, 180-190°C | 8-Bromopyrido[2,3-d]pyrimidin-4-amine | 92 | Cyclocondensation |
| Sodium Azide / NH4Cl | DMF, 120°C | 5-(8-Bromotetrazolo[1,5-a]pyridin-5-yl)-1H-tetrazole | - | Cycloaddition |
These examples underscore the utility of this compound as a versatile building block in heterocyclic synthesis. The ability to selectively engage its different functional groups allows for the controlled construction of a variety of complex molecular architectures.
Advanced Applications in Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
5-Amino-6-bromopyridine-2-carbonitrile is a strategic starting material for constructing elaborate molecular architectures. The differential reactivity of its functional groups—the nucleophilic amino group, the electrophilic carbon attached to the bromine, and the versatile nitrile group—can be selectively exploited to build molecular complexity in a controlled, stepwise manner. smolecule.com
The compound is instrumental in the synthesis of advanced intermediates for various sectors, particularly pharmaceuticals. smolecule.comchemimpex.com The bromine atom at the 6-position is susceptible to displacement through nucleophilic aromatic substitution or can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of carbon- or heteroatom-based substituents. Concurrently, the amino group at the 5-position can undergo diazotization, acylation, or act as a directing group, while the nitrile group can be hydrolyzed, reduced, or converted into other functional moieties like tetrazoles. This multi-faceted reactivity enables its use in constructing highly functionalized heterocyclic systems that are precursors to bioactive molecules. smolecule.com
Table 1: Synthetic Transformations of this compound for Intermediate Synthesis
| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Moiety |
| 6-Bromo | Nucleophilic Aromatic Substitution | NaOMe, KSR, etc. | Alkoxy, Thioether |
| Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl group | |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Substituted Amino group | |
| 5-Amino | Diazotization | NaNO₂, HCl | Diazonium salt (for further substitution) |
| Acylation | Acetyl chloride, Acetic anhydride (B1165640) | Acetamido group | |
| 2-Cyano | Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic acid, Amide |
| Reduction | H₂, Raney Ni or LiAlH₄ | Aminomethyl group | |
| Cycloaddition | Sodium azide (B81097) (NaN₃) | Tetrazole ring |
Beyond pharmaceuticals, this compound serves as a valuable intermediate in the synthesis of agrochemicals and other fine chemicals. smolecule.com Its structural motifs are found in molecules designed to interact with biological systems in plants and insects. A related compound, 3-Amino-6-bromopyrazine-2-carbonitrile, is noted for its role as a building block in developing novel pesticides and herbicides. chemimpex.com This highlights the utility of the aminobromopyridine carbonitrile scaffold in creating active ingredients for crop protection, where precise molecular structures are required to achieve selective biological activity. chemimpex.com
Precursor for Diversified Pyridone-Based Molecules
The compound is a key precursor for synthesizing a diverse range of pyridone-based molecules. smolecule.com Pyridones are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. smolecule.com The transformation of this compound into a pyridone can be achieved through reactions involving hydrolysis of the nitrile group and subsequent cyclization or other intramolecular transformations. The presence of the amino and bromo substituents provides additional points for modification, allowing for the creation of a library of substituted pyridone derivatives. Research into related structures, such as 6-amino-2-pyridone-3,5-dicarbonitriles, has demonstrated their potential as potent anti-cancer agents, underscoring the therapeutic relevance of the pyridone core that can be accessed from precursors like this compound. nih.gov
Applications as a Research Tool
In addition to its role as a synthetic building block, this compound is also utilized as a specialized tool in chemical research.
The structure of this compound is well-suited for mechanistic studies in organic chemistry. The pyridine (B92270) ring is electron-deficient, and its reactivity is further modulated by the presence of a strong electron-donating group (amino) and two electron-withdrawing groups (bromo and cyano). This electronic push-pull system makes it an interesting substrate for investigating reaction mechanisms, such as nucleophilic aromatic substitution. Researchers can study the regioselectivity of incoming nucleophiles and probe the electronic effects of the different substituents on the reaction rates and pathways. The compound allows for a detailed examination of how functional groups influence the activation and deactivation of specific positions on a heterocyclic aromatic ring.
This compound can serve as a reference compound in drug discovery and chemical research programs. smolecule.com When developing new analytical methods (e.g., HPLC, GC-MS), it can be used as a standard for calibration and validation. In synthetic chemistry, it often serves as a foundational scaffold or starting point for the development of new molecular libraries. By systematically modifying its structure and evaluating the properties of the resulting derivatives, researchers can establish structure-activity relationships (SAR) for a given biological target or material property.
Contribution to Heterocyclic Compound Libraries
This compound is a versatile building block in the field of combinatorial chemistry, primarily due to its trifunctional nature, which allows for the systematic generation of diverse heterocyclic compound libraries. The strategic positioning of an amino group, a bromo substituent, and a cyano group on the pyridine ring offers multiple points for chemical modification, enabling the synthesis of a wide array of molecular scaffolds. This characteristic is highly valuable in drug discovery and materials science, where the exploration of vast chemical spaces is crucial for identifying novel compounds with desired properties.
The reactivity of each functional group can be selectively addressed to introduce molecular diversity. The bromine atom at the 6-position is susceptible to nucleophilic substitution reactions and can be replaced by a variety of nucleophiles. smolecule.com Furthermore, it serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The amino group at the 5-position can participate in coupling reactions to form new carbon-nitrogen bonds, essential for constructing more complex molecules. smolecule.com It can also be diazotized and converted into other functional groups. The cyano group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cyclization reactions to form fused heterocyclic rings.
The combination of these reactive sites allows for a diversity-oriented synthesis approach. For instance, a library of compounds can be generated by first performing a Suzuki coupling at the 6-position with a set of diverse boronic acids, followed by acylation of the 5-amino group with various acyl chlorides, and finally, transformation of the 2-cyano group. This systematic variation at three distinct points on the pyridine scaffold can rapidly generate a large and structurally diverse library of compounds.
The following table illustrates the potential for generating a diverse library of heterocyclic compounds from this compound through various synthetic transformations.
| Starting Material | Reagent/Reaction Type | Functional Group Targeted | Resulting Scaffold Type | Potential Diversity |
| This compound | Arylboronic acid (Suzuki Coupling) | Bromo group | 6-Aryl-5-aminopyridine-2-carbonitrile | Various aryl and heteroaryl groups |
| This compound | Alkyne (Sonogashira Coupling) | Bromo group | 6-Alkynyl-5-aminopyridine-2-carbonitrile | Various substituted alkynes |
| This compound | Amine (Buchwald-Hartwig Amination) | Bromo group | 5,6-Diaminopyridine-2-carbonitrile derivative | Various primary and secondary amines |
| This compound | Acyl chloride (Acylation) | Amino group | 5-Acetamido-6-bromopyridine-2-carbonitrile | Various acyl groups |
| This compound | Guanidine (B92328) (Cyclization) | Amino and Cyano groups | Pyrido[2,3-d]pyrimidine (B1209978) | Fused heterocyclic systems |
Emerging Applications in Specialized Chemical Synthesis
Beyond its use in generating compound libraries, this compound is finding application in more specialized areas of chemical synthesis, driven by the demand for novel molecules with specific biological activities or material properties.
One of the emerging applications is in the synthesis of fused heterocyclic systems with potential biological activity. The arrangement of the amino and cyano groups in this compound makes it an ideal precursor for the synthesis of pyrido[2,3-d]pyrimidines, which are scaffolds of interest in medicinal chemistry due to their association with kinase inhibition. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. acs.orged.ac.uk The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves the condensation of the aminonitrile precursor with reagents like guanidine or urea. The bromine atom at the 6-position can be retained for further diversification or can be modified prior to the cyclization reaction to introduce specific functionalities that can interact with the target kinase.
Another specialized application lies in the development of novel functional materials, such as fluorescent probes. The aminopyridine core is a known fluorophore, and its photophysical properties can be fine-tuned by the introduction of various substituents. mdpi.com The reactive handles on this compound allow for the systematic modification of the electronic properties of the pyridine ring, which in turn can influence its fluorescence quantum yield, emission wavelength, and sensitivity to the chemical environment. For example, coupling of electron-donating or electron-withdrawing groups at the 6-position via cross-coupling reactions can modulate the intramolecular charge transfer characteristics of the molecule, leading to materials with tailored optical properties for applications in sensing and imaging.
The following table summarizes some of the specialized applications of this compound and its derivatives.
| Application Area | Synthetic Target | Key Reactions | Potential Impact |
| Medicinal Chemistry | Pyrido[2,3-d]pyrimidine derivatives | Cyclization with guanidine/urea, Suzuki coupling | Development of novel kinase inhibitors for cancer therapy. acs.orged.ac.uk |
| Materials Science | Functional Dyes and Probes | Cross-coupling reactions, Nucleophilic substitution | Creation of novel fluorescent materials for sensing and bio-imaging applications. mdpi.com |
| Agrochemicals | Fused Pyridine Heterocycles | Multicomponent reactions | Discovery of new herbicides and pesticides with improved efficacy and selectivity. |
| Organic Electronics | Pyridine-based Conjugated Systems | Sonogashira and Stille couplings | Development of new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). |
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
While existing methods for synthesizing substituted pyridines are established, future research will likely focus on developing more sustainable and efficient routes to 5-Amino-6-bromopyridine-2-carbonitrile. Current multi-step syntheses can be resource-intensive; thus, the development of greener alternatives is a key objective.
Key areas for future investigation include:
Late-Stage Functionalization: Developing methods for the direct C-H amination, bromination, and cyanation of pyridine (B92270) precursors would significantly shorten synthetic pathways, reduce waste, and improve atom economy.
Biocatalysis: The use of enzymes for regioselective functionalization could offer a highly sustainable and efficient alternative to traditional chemical methods, operating under mild conditions with high specificity.
Alternative Brominating and Cyanating Agents: Research into less hazardous and more environmentally benign brominating and cyanating reagents will be crucial for developing safer and more sustainable industrial-scale production.
| Research Area | Objective | Potential Impact |
| C-H Functionalization | Direct introduction of amino, bromo, and cyano groups onto a pyridine core. | Reduced step count, less waste, increased efficiency. |
| Biocatalysis | Enzymatic synthesis for high regioselectivity. | Green chemistry, mild reaction conditions, high purity. |
| Green Reagents | Use of safer and environmentally friendly reagents. | Improved process safety, reduced environmental footprint. |
Exploration of New Reactivity Manifolds
The unique electronic and steric environment of this compound presents numerous opportunities to explore novel chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing cyano and bromo groups can be exploited to achieve unique reactivity.
Future research could focus on:
Selective Cross-Coupling Reactions: Investigating the selective participation of the C-Br bond in various palladium- or copper-catalyzed cross-coupling reactions while preserving the other functional groups. This would enable the introduction of a wide range of substituents at the 6-position.
Transformations of the Cyano Group: Exploring the versatility of the nitrile functionality through reactions such as cycloadditions, hydrolysis to amides or carboxylic acids, or reduction to amines, thereby opening pathways to new classes of heterocyclic compounds.
Photoredox Catalysis: Utilizing visible-light photoredox catalysis to engage the compound in novel bond-forming reactions that are not accessible through traditional thermal methods. The compound's distinct electronic properties may make it an excellent substrate for such transformations.
Design and Synthesis of Advanced Materials
The rigid, aromatic structure and multiple functionalization points of this compound make it an attractive scaffold for the design of advanced materials with tailored electronic and photophysical properties.
Promising avenues for research include:
Organic Light-Emitting Diodes (OLEDs): The pyridine core, substituted with donor (amino) and acceptor (cyano) groups, forms a classic "push-pull" system. Derivatives could be synthesized and investigated as emitters or host materials in OLED devices.
Fluorescent Sensors: The inherent fluorescence of pyridin-2-carbonitrile derivatives can be modulated by further functionalization. mdpi.com This opens the door to creating chemosensors for detecting metal ions or other analytes through changes in fluorescence.
Ligands for Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridine ring and the amino group, along with the cyano group, can act as coordination sites for metal ions, making this compound a potential building block for novel MOFs with applications in gas storage, separation, or catalysis.
Integration with Flow Chemistry and Automated Synthesis
To accelerate the discovery and optimization of reactions involving this compound, the integration of modern automation and flow chemistry techniques is essential. flinders.edu.au Continuous-flow systems offer significant advantages over traditional batch chemistry, including enhanced safety, better process control, and improved scalability. rsc.orgnih.gov
Future work in this area could involve:
Continuous-Flow Synthesis: Developing a continuous-flow process for the synthesis of the title compound itself, which could improve yield and safety, particularly if hazardous intermediates or reagents are involved.
Automated Reaction Screening: Employing high-throughput automated platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions for novel transformations of this compound.
Multi-step Telescoped Synthesis: Designing integrated flow systems where the compound is synthesized and then immediately used in a subsequent transformation without isolation of intermediates, streamlining the production of complex derivatives. flinders.edu.au
Computational-Guided Discovery of New Transformations
Computational chemistry and theoretical modeling are poised to play a pivotal role in guiding the future exploration of this compound's chemistry. These tools can provide deep mechanistic insights and predict reactivity, thereby reducing the need for extensive empirical screening.
Future research directions include:
Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, predict the regioselectivity of electrophilic or nucleophilic attacks, and elucidate the mechanisms of catalytic cycles involving this substrate.
In Silico Design of Materials: Computationally predicting the electronic, optical, and photophysical properties of potential materials derived from this building block. This can help prioritize synthetic targets for applications in electronics and photonics.
Machine Learning Models: Developing machine learning algorithms trained on experimental data to predict the outcomes of unknown reactions or to identify optimal conditions for desired transformations, accelerating the discovery of new reactivity.
| Research Tool | Application | Outcome |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict regioselectivity. | Rational design of experiments, understanding of reactivity. |
| In Silico Screening | Predict electronic and photophysical properties of derivatives. | Prioritization of synthetic targets for advanced materials. |
| Machine Learning | Predict reaction outcomes and optimize conditions. | Accelerated discovery of novel transformations and applications. |
Q & A
Q. What are the primary synthetic routes for 5-Amino-6-bromopyridine-2-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves halogenation and functionalization of pyridine precursors. For example:
- Step 1 : Bromination of a pyridine derivative (e.g., 5-aminopyridine-2-carbonitrile) using reagents like phosphoryl chloride (POCl₃) or N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position .
- Step 2 : Amination via nucleophilic substitution or catalytic coupling (e.g., using NH₃ or Pd-mediated reactions) to ensure regioselectivity at the 5-position .
Optimization : Adjust reaction temperature (e.g., 80–120°C for bromination) and stoichiometric ratios (1:1.2 substrate-to-brominating agent) to minimize byproducts. Monitor progress via TLC or HPLC .
Q. How should researchers characterize the purity and structure of this compound?
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity thresholds ≥95% are typical for research-grade material .
- Structural Confirmation :
Advanced Research Questions
Q. How do electronic effects of substituents (Br, CN, NH₂) influence the reactivity of this compound in cross-coupling reactions?
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The electron-withdrawing nitrile (CN) group enhances electrophilicity at the 6-position, facilitating Pd-catalyzed substitutions .
- Amino Group : Directs electrophilic aromatic substitution (EAS) to the meta position. However, steric hindrance from the bromine may reduce reactivity in certain transformations .
Methodological Tip : Use DFT calculations (e.g., Gaussian software) to map charge distribution and predict reaction sites .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in heterocyclic synthesis?
- Issue : Discrepancies in yields (e.g., 40–85%) for Buchwald-Hartwig aminations.
- Resolution :
- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. Pd₂(dba)₃/BINAP systems to identify ligand-dependent efficiency .
- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (nonpolar) to optimize solubility and reaction kinetics .
- Additives : Include Cs₂CO₃ to deprotonate the amine and accelerate oxidative addition .
Q. How can X-ray crystallography elucidate the solid-state behavior of this compound derivatives?
- Sample Preparation : Co-crystallize with dichloromethane/hexane to obtain single crystals.
- Key Metrics : Analyze bond angles (C-Br: ~1.89 Å) and hydrogen-bonding networks (N-H···N≡C) to predict stability and intermolecular interactions .
- Software : Use SHELX or Olex2 for structure refinement .
Experimental Design & Data Analysis
Q. What controls are critical when assessing the stability of this compound under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
